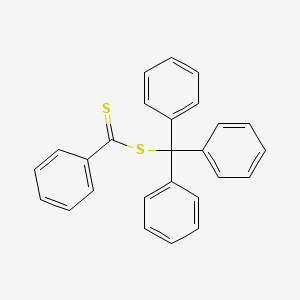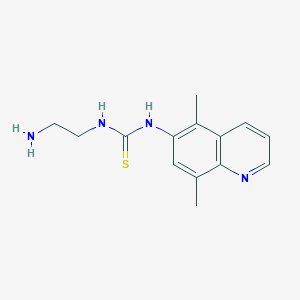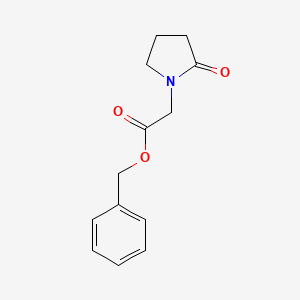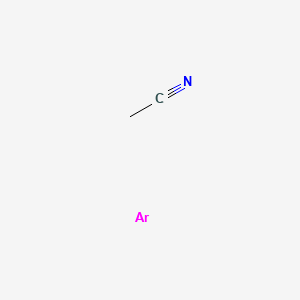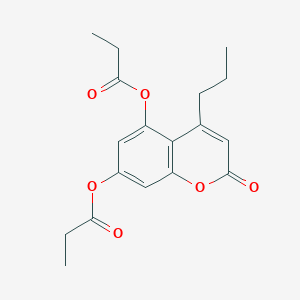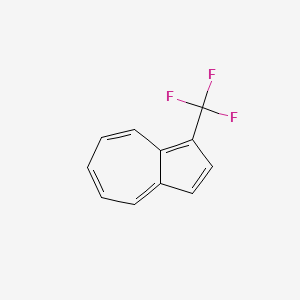
1-(Trifluoromethyl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)azulene is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)azulene can be synthesized through several methods. One common approach involves the trifluoromethylation of azulene using trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs in a sealed glass ampoule at elevated temperatures (around 300°C) for a short duration (approximately 15 minutes) . Another method involves the reaction of azulene with trifluoromethanesulfonylpyridinium trifluoromethanesulfonate, followed by reduction using palladium-catalyzed reduction with formic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory methods mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using palladium-catalyzed reduction with formic acid.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the trifluoromethyl group influencing the reactivity of the azulene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with formic acid is a typical reducing system.
Substitution: Reagents such as trifluoromethanesulfonylpyridinium trifluoromethanesulfonate are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azulene derivatives, while substitution reactions can produce various substituted azulenes.
Scientific Research Applications
1-(Trifluoromethyl)azulene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)azulene involves its interaction with specific molecular targets and pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, the compound’s photoredox potential allows it to act as a photosensitizer in light-initiated polymerization processes .
Comparison with Similar Compounds
1-(Trifluoromethyl)azulene can be compared with other similar compounds, such as:
Azulene: The parent compound, known for its deep blue color and unique electronic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Chamazulene: Another natural derivative with potential therapeutic applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields
Properties
CAS No. |
143023-50-1 |
|---|---|
Molecular Formula |
C11H7F3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(trifluoromethyl)azulene |
InChI |
InChI=1S/C11H7F3/c12-11(13,14)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H |
InChI Key |
JHFRTVPGJFJJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



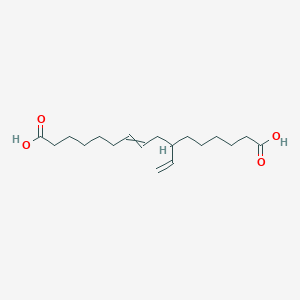
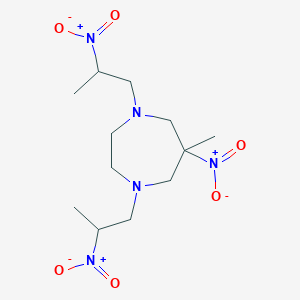
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
